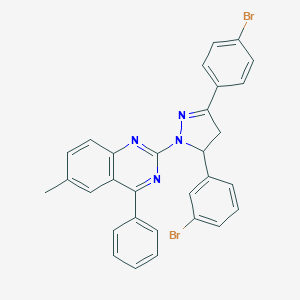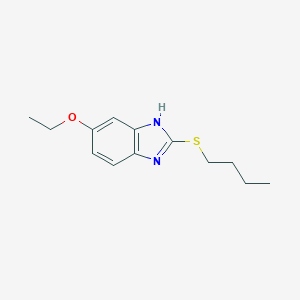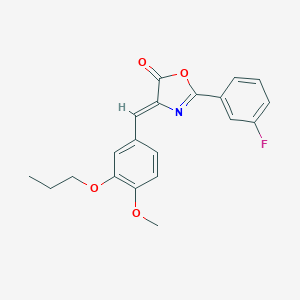
2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline” is a complex organic molecule that contains several functional groups and structural features, including a pyrazoline ring and a quinazoline ring, both of which are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazoline ring attached to a quinazoline ring via a carbon atom. The pyrazoline ring is a five-membered ring with two nitrogen atoms, while the quinazoline ring is a fused ring system containing two benzene rings and a nitrogen atom .Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of compounds related to 2-(5-(3-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-phenylquinazoline is in the development of anticancer agents. Novel derivatives have been synthesized and characterized, showing strong inhibitory activities against various cancer cell lines. For instance, certain synthesized oxazole derivatives exhibited significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines, indicating their potential as cancer therapeutics (Liu et al., 2009).
Synthesis and Structural Analysis
Another critical application involves the synthesis of novel heterocyclic compounds through various chemical reactions, including palladium-catalyzed Sonogashira coupling and intramolecular hydroamination. These methods allow for the creation of complex molecules with potential biological activities. For example, efficient synthesis techniques have led to the development of pyrazolo[5,1-a]isoquinolines and their regioisomers, showcasing the versatility of these compounds in chemical synthesis (Fan et al., 2015).
Antimicrobial Activity
Some derivatives have demonstrated promising antimicrobial properties. A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared and showed potent antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Ansari & Khan, 2017).
Enzyme Inhibition Studies
Compounds structurally related to this compound have also been explored for their enzyme inhibitory activities. For example, DQP-1105, a novel NMDA receptor antagonist, inhibited GluN2C- and GluN2D-containing receptors, suggesting a noncompetitive mechanism of action. This indicates potential applications in neurological research and the development of treatments for disorders involving NMDA receptors (Acker et al., 2011).
Antituberculosis Activity
3-Heteroarylthioquinoline derivatives synthesized from related compounds have shown activity against Mycobacterium tuberculosis, with some derivatives displaying significant inhibitory effects. This suggests their potential as new agents in the fight against tuberculosis, a major global health challenge (Chitra et al., 2011).
Propiedades
IUPAC Name |
2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N4/c1-19-10-15-26-25(16-19)29(21-6-3-2-4-7-21)34-30(33-26)36-28(22-8-5-9-24(32)17-22)18-27(35-36)20-11-13-23(31)14-12-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHDIIUXGWJPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B416340.png)
![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B416343.png)

![Methyl 4-[[4-[4-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate](/img/structure/B416347.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B416350.png)
![6-Phenylbenzo[a]phenazin-5-yl acetate](/img/structure/B416351.png)
![1-[3-(3,4-Dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B416352.png)
![10-(4-Hydroxy-3,5-dimethylphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione](/img/structure/B416353.png)
![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B416357.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B416359.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B416360.png)